molecular formula C19H19N3O5S B465983 N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide CAS No. 356094-17-2

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B465983
CAS No.: 356094-17-2
M. Wt: 401.4g/mol
InChI Key: HIEBGZAHKDLFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, including an isoxazole ring, a sulfonamide group, and a phenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Phenoxyacetamide Introduction: The final step involves coupling the sulfonamide intermediate with 3-methylphenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Conversion to amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Pharmaceuticals: The compound’s structure suggests potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The isoxazole ring may interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)acetamide
  • N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(2-methylphenoxy)acetamide

Comparison:

  • Structural Differences: The position of the methyl group on the phenoxy ring varies among these compounds, affecting their chemical properties and biological activities.
  • Uniqueness: N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide’s specific arrangement of functional groups provides unique binding properties and reactivity, distinguishing it from its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-13-4-3-5-16(10-13)26-12-19(23)20-15-6-8-17(9-7-15)28(24,25)22-18-11-14(2)27-21-18/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEBGZAHKDLFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801133464
Record name N-[4-[[(5-Methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-2-(3-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356094-17-2
Record name N-[4-[[(5-Methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-2-(3-methylphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356094-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[(5-Methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-2-(3-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.